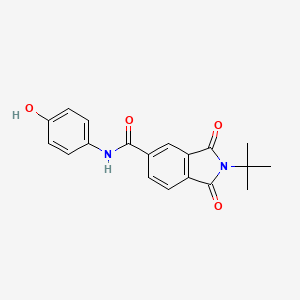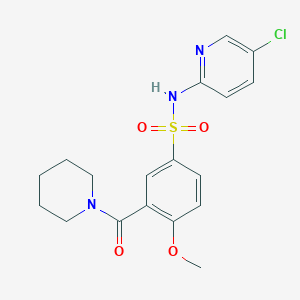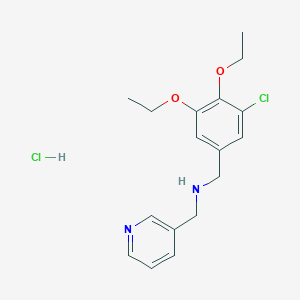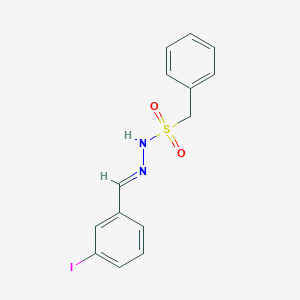
3,4-二氢异喹啉-2(1H)-基(2,5-二甲氧基苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid" is a derivative of tetrahydroisoquinoline, a heterocyclic organic compound. Research into this compound spans various domains, including its synthesis, molecular structure analysis, and exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves multicomponent reactions or modified Strecker reactions, which can provide a diverse range of functionalized compounds. For instance, a modified Strecker synthesis led to the creationof a new compound with a 3,4-dihydroisoquinolin-2(1H)-yl motif, demonstrating the versatility of this approach in generating structurally complex molecules (Otero et al., 2017). Additionally, multicomponent syntheses have been employed to create octahydroquinoline derivatives, showcasing the adaptability of this synthetic strategy (Gu & Georg, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated through techniques such as X-ray diffraction. For example, the crystal structure of a closely related compound was determined, providing insights into its molecular conformation and interactions (Otero et al., 2017).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, reactions with aryl/heteroaryl aldehydes in acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives, highlighting the compounds' reactivity and potential for chemical diversification (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical application and handling. The crystalline structure, in particular, can be influenced by the nature of substituents and intermolecular interactions, as demonstrated in related studies (Otero et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's behavior in various conditions and potential for further modifications. For example, the electrophilic nature of the isoquinoline ring facilitates reactions such as Pictet-Spengler condensations, which are pivotal in the synthesis of complex heterocyclic structures (Bogza et al., 2005).
科学研究应用
氧化还原环化和双 C-H 官能化
已经证明了涉及胺(如 1,2,3,4-四氢异喹啉)与各种醛和类似化合物的氧化还原中性环化,突出了乙酸在这些转化中的促进剂作用。这些反应以涉及双 C-H 键官能化而著称,代表了有机合成和化学转化领域的重大进步 (Zhengbo Zhu & D. Seidel, 2017) (Anirudra Paul, Alafate Adili, & D. Seidel, 2019)。
抗惊厥活性与分子对接研究
对 2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酰胺衍生物的研究扩大了具有抗惊厥特性的生物活性物质库。已经开发出一种用于关键中间体(如 2-(2,4-二氧代-1,4-二氢喹唑啉-3(2H)-基)乙酸)的新型合成方法,随后的分子对接研究表明了抗惊厥活性研究的有希望的实验途径 (Wassim El Kayal 等,2019)。
合成和生物活性
手性乙炔亚砜已被用于四氢异喹啉和四氢-β-咔啉生物碱的对映选择性合成中。这种方法能够完全合成旋光纯化合物,说明了在这个化学框架内创建生物活性分子的潜力 (A. Lee 等,1994)。
异喹啉生物碱在麻醉和毒性研究中的应用
一项关于 1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉合成的研究揭示了它们作为局部麻醉剂的潜力,将它们的功效与利多卡因进行比较并探索了它们的急性毒性。该研究强调了需要进一步研究这些化合物作为候选药物 (A. Azamatov 等,2023)。
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-15-7-8-17(24-2)16(11-15)18(19(21)22)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTZXYRAXDUULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)
![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)





![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)